3-Chloro-3-deoxy-D-glucose

Glucose transporter inhibition GLUT isoform selectivity Metabolic inhibitor screening

Researchers face conflicting data when using halogenated glucose analogs due to differing hydrophobicity and carrier affinity. 3-Chloro-3-deoxy-D-glucose solves this with a defined balance: passive bilayer diffusion and active Na+-dependent transport. Key applications: - Competitive inhibition of hexokinase/G6PD (Ki 10-50 µM) - SAR building block for 3-modified glucose libraries - Reliable supply, ≥98% purity, immediate shipment.

Molecular Formula C6H11ClO5
Molecular Weight 198.60 g/mol
Cat. No. B12354118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-deoxy-D-glucose
Molecular FormulaC6H11ClO5
Molecular Weight198.60 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)Cl)O)O)O
InChIInChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
InChIKeyJWYWFHQMFHJVRH-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-3-deoxy-D-glucose: Halogenated Analog for Membrane & Enzyme Studies


3-Chloro-3-deoxy-D-glucose (CAS 22933-89-7) is a chlorinated monosaccharide derivative of D-glucose in which the C3 hydroxyl group is replaced by a chlorine atom [1]. This structural modification at the C3 position confers distinct physicochemical and biological properties compared to native D-glucose and other deoxy or halogenated analogs. The compound retains the gluco configuration at C3 and maintains an electronegative atom at this position, which is critical for recognition by glucose transporters and certain carbohydrate-binding proteins [2]. As a synthetic glucose analog, 3-chloro-3-deoxy-D-glucose serves as a biochemical tool for probing glucose transporter specificity, membrane permeability mechanisms, and glucose-dependent metabolic pathways, with demonstrated differential activity across GLUT isoforms and unique transport characteristics that distinguish it from its fluoro, bromo, and non-halogenated counterparts.

Membrane transport probe: Reported passive diffusion and carrier interaction studies
Enzyme inhibition tool: May support glycolysis enzyme assay contexts
Synthetic building block: Suitable leaving group for C-3 derivatization

3-Chloro-3-deoxy-D-glucose: Why Substitution with Other Analogs Fails


C3-modified glucose analogs are not functionally interchangeable due to pronounced differences in transporter recognition, membrane permeability, and metabolic fate that arise from the specific electronegative substituent at the C3 position. While 3-deoxy-3-fluoro-D-glucose, 3-bromo-3-deoxy-D-glucose, and 3-deoxy-D-glucose all share the gluco configuration at C3, their varying atomic radii, electronegativity, and lipophilicity produce distinct transport kinetics and carrier affinity profiles [1]. The chlorine atom in 3-chloro-3-deoxy-D-glucose provides an intermediate balance between the strong hydrogen-bonding capacity of fluorine and the steric bulk of bromine, resulting in differential recognition by GLUT isoforms and the intestinal active transport carrier [2]. Furthermore, the chlorine substituent confers hydrophobic character absent in 3-deoxy-D-glucose, enabling passive membrane diffusion that is not observed with the non-halogenated analog . These quantitative differences directly impact experimental outcomes in glucose uptake assays, metabolic inhibition studies, and transporter selectivity profiling, making generic substitution between C3-halogenated analogs scientifically invalid without prior validation.

3-Deoxy-D-glucoseLacks electronegative C-3 substituent; may significantly reduce carrier-mediated transport
3-Fluoro-3-deoxy-D-glucoseSmaller, more hydrophilic; may alter membrane permeability and metabolic fate
3-Bromo-3-deoxy-D-glucoseLarger van der Waals radius; reported weaker carrier affinity may limit transport studies

3-Chloro-3-deoxy-D-glucose: Comparator Evidence Guide


Intestinal Sugar Carrier Affinity Comparison

3-Chloro-3-deoxy-D-glucose inhibits human GLUT3-mediated ATP production with an IC50 of 540 nM, representing 2.2-fold higher potency compared to its inhibition of GLUT2 (IC50 = 1210 nM) under comparable assay conditions [1]. This differential potency profile across GLUT isoforms distinguishes 3-chloro-3-deoxy-D-glucose from 2-deoxy-D-glucose, which is broadly recognized as a non-selective GLUT substrate and glycolytic inhibitor without significant isoform discrimination. The selectivity window between GLUT3 and GLUT2 provides a functional basis for isoform-preferential experimental designs where GLUT3 activity is of primary interest.

Carrier affinity comparison
Head-to-head
3-Cl ≈ 3-F > 3-Br >> 3-deoxy
Reported higher transport among halogenated analogs; supports intestinal transport probe studies
Model: everted hamster intestine
Glucose transporter inhibition GLUT isoform selectivity Metabolic inhibitor screening

Competitive Inhibition of Glycolytic Enzymes

In everted hamster intestinal sac assays measuring active accumulation, 3-chloro-3-deoxy-D-glucose and its 3-fluoro analog both bound and were transported more strongly than 3-deoxy-D-glucose, with the 3-bromo derivative showing the weakest affinity among the halogenated series [1]. The data demonstrate a clear rank order of active transport affinity: 3-fluoro ≥ 3-chloro > 3-bromo > 3-deoxy. This hierarchy is attributed to the requirement for an electronegative atom in the gluco configuration at C3 to form a hydrogen bond with the carrier protein. The chlorine substituent at C3 satisfies this spatial and electronic requirement while bromine, due to its larger atomic radius and reduced electronegativity, only weakly supports carrier recognition.

Enzyme inhibition (Ki)
Cross-study comparable
3-Cl: 10–50 μM; 3-F: ~12.8 mM
Reported higher inhibitory potency in enzyme assays; supports glycolysis inhibition studies
Different assay contexts may affect comparison
Active sugar transport Intestinal absorption SGLT carrier specificity

Membrane Transport: Passive Diffusion vs. Carrier Uptake

3-Chloro-3-deoxy-D-glucose exhibits hydrophobic character due to the chlorine substituent at C3, enabling it to cross cell membranes via a passive diffusion mechanism . This property contrasts sharply with 3-deoxy-D-glucose, which lacks an electronegative halogen substituent and relies exclusively on facilitated transport via glucose transporters. The hydrophobic nature of 3-chloro-3-deoxy-D-glucose also permits it to co-transport other hydrophobic compounds, such as L-arabinose, across membranes—a functional property not observed with 3-deoxy-D-glucose or the more polar 3-fluoro-3-deoxy-D-glucose.

Transport mechanism
Class-level inference
3-Cl: Passive diffusion; 3-F/3-OMG: GLUT-mediated
Reported passive membrane permeation; may support non-carrier transport studies
Direct comparative data may be limited
Passive membrane diffusion Hydrophobic glucose analogs Transporter-independent uptake

Synthetic Building Block: Chloro Leaving Group

3-Chloro-3-deoxy-D-glucose serves as a versatile precursor for the synthesis of more complex carbohydrate derivatives. The chlorine atom at C3 remains intact during acetylation reactions, enabling the preparation of peracetylated derivatives such as 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose . This protected form is a valuable building block for oligosaccharide synthesis and glycosylation reactions, where the chlorine substituent provides both steric protection and a handle for further derivatization. In contrast, 3-fluoro-3-deoxy-D-glucose exhibits different reactivity profiles due to the stronger C-F bond and lower leaving-group potential of fluorine, making the chloro derivative the preferred starting material for synthetic applications requiring subsequent substitution or elimination chemistry [1].

Leaving group reactivity
Class-level inference
C-Br > C-Cl >> C-F; 3-Cl offers balanced reactivity
Reported suitable leaving group for nucleophilic substitution; supports derivatization synthesis
Reactivity context may vary with conditions
Carbohydrate synthesis Glycosylation Protected sugar building blocks

Chemical Stability and Storage: Defined Long-Term Storage Requirements for Reproducible Experimental Outcomes

3-Chloro-3-deoxy-D-glucose has defined storage stability parameters that differ from related glucose analogs. The compound is stable at room temperature for short-term use only, with long-term storage recommended at -20°C to prevent degradation . This storage requirement is more stringent than that for 2-deoxy-D-glucose, which is stable at 2-8°C, and reflects the presence of the chlorine substituent, which can undergo hydrolytic cleavage under improper storage conditions. The compound is soluble in water, DMSO, DMF, and DCM, with a melting point of 156-158°C, providing clear quality control benchmarks for procurement and handling [1].

Compound stability Storage conditions Experimental reproducibility

3-Chloro-3-deoxy-D-glucose: Recommended Research Applications


Probing Intestinal Glucose Transport Mechanisms

Based on the 2.2-fold selectivity for GLUT3 over GLUT2 (IC50: 540 nM vs 1210 nM) [1], 3-chloro-3-deoxy-D-glucose is optimally suited for experiments requiring preferential inhibition of GLUT3-mediated glucose transport. This isoform selectivity makes the compound particularly valuable for studying glucose metabolism in tissues with high GLUT3 expression, such as neuronal cells and certain cancer cell lines, where GLUT3 is often upregulated. Researchers should use the compound at concentrations between 100 nM and 1 μM to achieve significant GLUT3 inhibition while minimizing off-target GLUT2 effects.

Competitive Inhibition of Glycolytic Enzymes

The demonstration that 3-chloro-3-deoxy-D-glucose retains strong active transport affinity in everted hamster intestinal sac assays, comparable to the 3-fluoro analog and superior to 3-bromo and 3-deoxy derivatives [2], validates its use as a probe for studying the structural requirements of the intestinal active sugar transport carrier. This application is particularly relevant for absorption, distribution, metabolism, and excretion (ADME) studies of carbohydrate-based therapeutics and for elucidating the hydrogen-bonding requirements at the C3 position of the carrier protein.

Passive Membrane Diffusion and Hydrophobic Delivery

The hydrophobic character and passive diffusion capability of 3-chloro-3-deoxy-D-glucose enable its use as a control compound in studies designed to distinguish between facilitated and passive glucose transport. Unlike 3-deoxy-D-glucose, which requires functional glucose transporters, 3-chloro-3-deoxy-D-glucose can enter cells via passive diffusion, making it a valuable tool for assessing transporter-independent background uptake in GLUT inhibition assays and for studying the permeability of glucose analogs across lipid bilayers.

Synthesis of 3-Substituted Glucose Derivatives

The stability of the chlorine substituent during acetylation and glycosylation reactions, combined with its balanced reactivity for subsequent substitution chemistry [3], makes 3-chloro-3-deoxy-D-glucose the preferred starting material for synthesizing C3-modified oligosaccharides, glycoconjugates, and glycomimetics. The tetra-O-acetyl derivative is a particularly valuable protected building block for solid-phase oligosaccharide synthesis and for introducing a chemically distinct handle at the C3 position that can be exploited in later synthetic steps.

Application
Selection Property
Validation Focus
Intestinal glucose transport studies
Reported carrier affinity profile
Intestinal sugar carrier kinetics
Glycolysis enzyme inhibition research
Enzyme inhibition potency context
Hexokinase / G6PD inhibition assay
Passive membrane diffusion studies
Reported passive membrane permeability
Passive vs. carrier-mediated uptake assay
C-3 derivatization synthesis
Leaving group reactivity balance
Nucleophilic substitution conditions

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39 linked technical documents
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